molecular formula C11H21ClO3 B14419400 heptyl (3R)-4-chloro-3-hydroxybutanoate CAS No. 86728-98-5

heptyl (3R)-4-chloro-3-hydroxybutanoate

Cat. No.: B14419400
CAS No.: 86728-98-5
M. Wt: 236.73 g/mol
InChI Key: VUKJOZYOTKSXFI-SNVBAGLBSA-N
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Description

Heptyl (3R)-4-chloro-3-hydroxybutanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptyl (3R)-4-chloro-3-hydroxybutanoate typically involves the esterification of 4-chloro-3-hydroxybutanoic acid with heptanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Heptyl (3R)-4-chloro-3-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: 4-chloro-3-oxobutanoate or 4-chloro-3-hydroxybutanoic acid.

    Reduction: 4-chloro-3-hydroxybutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Heptyl (3R)-4-chloro-3-hydroxybutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of heptyl (3R)-4-chloro-3-hydroxybutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-chloro-3-hydroxybutanoic acid, which can then interact with various enzymes and receptors in biological systems. The chlorine atom may also play a role in enhancing the compound’s bioactivity by facilitating interactions with target proteins.

Comparison with Similar Compounds

Heptyl (3R)-4-chloro-3-hydroxybutanoate can be compared with other similar compounds, such as:

Properties

CAS No.

86728-98-5

Molecular Formula

C11H21ClO3

Molecular Weight

236.73 g/mol

IUPAC Name

heptyl (3R)-4-chloro-3-hydroxybutanoate

InChI

InChI=1S/C11H21ClO3/c1-2-3-4-5-6-7-15-11(14)8-10(13)9-12/h10,13H,2-9H2,1H3/t10-/m1/s1

InChI Key

VUKJOZYOTKSXFI-SNVBAGLBSA-N

Isomeric SMILES

CCCCCCCOC(=O)C[C@H](CCl)O

Canonical SMILES

CCCCCCCOC(=O)CC(CCl)O

Origin of Product

United States

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